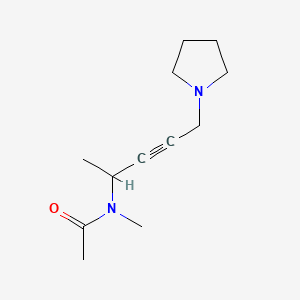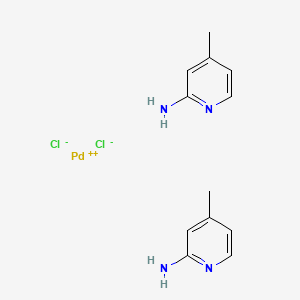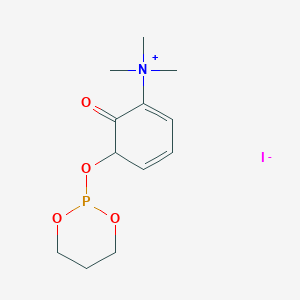
1,2,3-苯三胺
描述
Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene, is an organic compound with the molecular formula C6H9N3. It is a derivative of benzene where three amino groups are attached to the benzene ring at positions 1, 2, and 3. This compound is a white to pale yellow crystalline solid that is soluble in water and various organic solvents. Benzene-1,2,3-triamine is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method for preparing benzene-1,2,3-triamine involves the catalytic hydrogenation of 2,4-dinitroaniline in the presence of a catalyst such as palladium on carbon.
Reduction of Nitro Compounds: Another method involves the reduction of 1,2,3-trinitrobenzene using reducing agents like tin and hydrochloric acid.
Industrial Production Methods:
Large-Scale Hydrogenation: Industrial production often employs large-scale catalytic hydrogenation processes using hydrogen gas and a suitable catalyst.
Types of Reactions:
Oxidation: Benzene-1,2,3-triamine can undergo oxidation reactions to form various oxidation products, including quinones and other aromatic compounds.
Reduction: The compound can be further reduced to form derivatives with additional amino groups or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Conditions for substitution reactions typically involve the use of halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones and other aromatic compounds.
Reduction Products: Derivatives with additional amino groups.
Substitution Products: Halogenated or alkylated benzene derivatives.
科学研究应用
Benzene-1,2,3-triamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of benzene-1,2,3-triamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino groups in benzene-1,2,3-triamine can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The compound can modulate oxidative stress pathways, influence gene expression, and affect cellular signaling processes.
相似化合物的比较
Benzene-1,2,4-triamine: This compound has amino groups at positions 1, 2, and 4 and is used in the production of dyes and polymers.
Uniqueness of Benzene-1,2,3-triamine:
Positional Isomerism: The unique arrangement of amino groups at positions 1, 2, and 3 gives benzene-1,2,3-triamine distinct chemical and physical properties compared to its isomers.
属性
IUPAC Name |
benzene-1,2,3-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKPLVTMFHRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870677 | |
| Record name | 1,2,3-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-32-2, 30350-48-2 | |
| Record name | 1,2,3-Benzenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Benzenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenetriamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-BENZENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of Benzene-1,2,3-triamine in a dye molecule contribute to its non-linear optical properties?
A1: Benzene-1,2,3-triamine acts as a strong electron-donating group due to the presence of three amino (-NH2) groups attached to the benzene ring. When incorporated into a donor-acceptor dye molecule, Benzene-1,2,3-triamine enhances the molecule's ability to exhibit charge transfer (CT). This CT arises from the donation of electrons from the Benzene-1,2,3-triamine (donor) to the acceptor moiety upon excitation. This efficient CT process significantly contributes to the molecule's non-linear optical response, particularly its second-order polarizability [].
Q2: Can you provide an example of a specific dye molecule containing Benzene-1,2,3-triamine and its calculated NLO properties from the research?
A2: The research highlights dye 5, chemically named 5-(2-(4-chlorophenyl)ethynyl)benzene-1,2,3-triamine, as a prime example. This molecule features Benzene-1,2,3-triamine as the donor linked through an ethynyl bridge to a chlorophenyl group acting as the acceptor. DFT calculations reveal that this dye exhibits a significant second-order polarizability of approximately 4600 a.u., signifying its potential for NLO applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)







